
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as DMOBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-κB), both of which are involved in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its relatively low toxicity compared to other anti-cancer and anti-inflammatory compounds. However, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There is still much to be learned about the potential therapeutic properties of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis method to improve its solubility and bioavailability, and exploring its potential use in combination with other anti-cancer and anti-inflammatory compounds. Additionally, studies could investigate the potential use of this compound in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic properties. While more research is needed to fully understand its mechanism of action and potential uses, this compound represents a promising avenue for the development of new treatments for cancer and inflammation.
Synthesemethoden
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine, followed by the condensation of the resulting product with ethyl acetoacetate. The final product is obtained through the hydrolysis of the ethyl ester using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-4-5-15(12-14(13)2)18(21)10-11-19(22)20-16-6-8-17(23-3)9-7-16/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZLJDAZHORDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

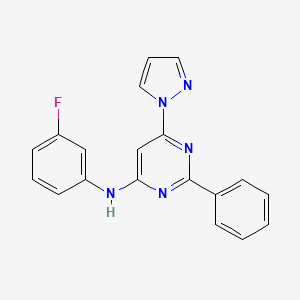
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
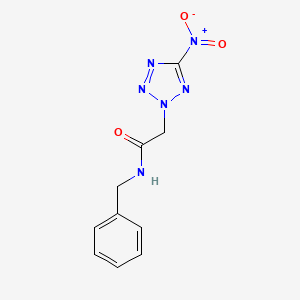
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
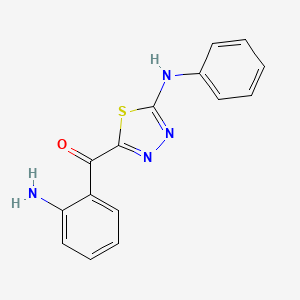
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
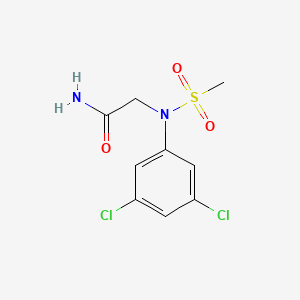

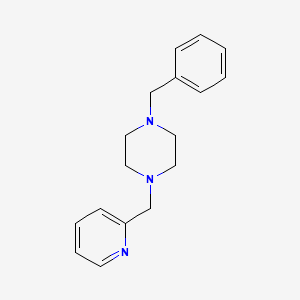

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
